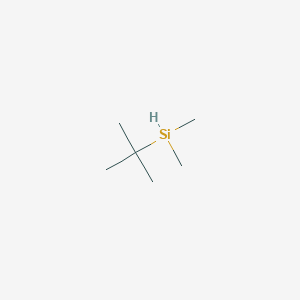

tert-Butyldimethylsilane

Descripción

Historical Context and Evolution of Silyl (B83357) Protecting Groups in Organic Synthesis

The concept of protecting groups has been integral to organic synthesis since its early days, but the development of silyl ethers in the 1960s and 1970s represented a major leap forward. numberanalytics.com Initially, simpler silyl groups like trimethylsilyl (B98337) (TMS) were employed. beilstein-journals.org However, TMS ethers proved to be too sensitive to hydrolysis for many applications. organic-chemistry.org This limitation spurred the search for more robust alternatives.

A pivotal moment came in 1972 when E. J. Corey and A. Venkateswarlu introduced the tert-butyldimethylsilyl (TBS or TBDMS) group as a protecting agent for hydroxyl groups. total-synthesis.commindat.orgacs.orgsci-hub.se They demonstrated that tert-butyldimethylsilyl ethers exhibit significantly greater hydrolytic stability, approximately 10,000 times that of TMS ethers. organic-chemistry.org This enhanced stability is attributed to the steric bulk of the tert-butyl group, which hinders access to the silicon atom. ontosight.ai

The introduction of the TBS group was a part of a broader evolution in silyl protecting group chemistry, where chemists sought to fine-tune stability and reactivity by modifying the substituents on the silicon atom. thieme-connect.de This led to the development of a range of silyl ethers with varying degrees of stability, such as triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), allowing chemists to select the most appropriate group for a given synthetic challenge. beilstein-journals.orgthieme-connect.denih.gov The relative stability of these common silyl ethers towards acid-catalyzed hydrolysis generally follows the order: TMS < TES < TBDMS < TIPS. thieme-connect.de

Paradigmatic Role of the tert-Butyldimethylsilyl Moiety in Strategic Organic Transformations

The tert-butyldimethylsilyl group has assumed a paradigmatic role in organic synthesis due to its exceptional balance of properties. Its widespread adoption stems from its robust nature, which allows it to remain intact through a variety of reaction conditions that would cleave less stable protecting groups. numberanalytics.comontosight.ai This stability is crucial in multi-step syntheses where numerous chemical transformations are required.

A key advantage of the TBDMS group is its compatibility with many reagents and reaction conditions, including many oxidation, reduction, and organometallic reactions. thieme-connect.de This orthogonality allows chemists to perform a wide range of chemical modifications on other parts of a molecule without affecting the protected alcohol. beilstein-journals.orgnih.gov

Furthermore, the selective removal of the TBDMS group is a well-established and reliable process. The most common method for deprotection involves the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which cleaves the silicon-oxygen bond due to the high strength of the resulting silicon-fluoride bond. organic-chemistry.orgharvard.edu This selective deprotection allows for the unmasking of the hydroxyl group at the desired stage of a synthesis, a critical aspect of strategic planning in the assembly of complex molecules. The ability to selectively deprotect one silyl ether in the presence of others with different steric and electronic properties further enhances the utility of the TBDMS group in intricate synthetic endeavors. wikipedia.org This has been demonstrated in the synthesis of complex natural products where multiple hydroxyl groups require differential protection. thieme-connect.de

Scope and Diverse Utility of tert-Butyldimethylsilane-Derived Reagents

The utility of this compound is realized through its conversion into various silylating reagents, which are then used to introduce the TBDMS protecting group. The most common of these reagents is tert-butyldimethylsilyl chloride (TBDMS-Cl) . organic-chemistry.org The silylation of alcohols with TBDMS-Cl is typically carried out in the presence of a base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF). organic-chemistry.orgtotal-synthesis.com This method is effective for protecting primary and secondary alcohols. numberanalytics.com

For more sterically hindered alcohols, a more reactive silylating agent is often required. In these cases, tert-butyldimethylsilyl triflate (TBDMS-OTf) is frequently employed. total-synthesis.com TBDMS-OTf, used in the presence of a non-nucleophilic base like 2,6-lutidine, can efficiently silylate even tertiary alcohols. total-synthesis.com

The applications of TBDMS-derived reagents are extensive and varied. In carbohydrate chemistry, for instance, the selective protection of multiple hydroxyl groups is a common challenge. beilstein-journals.orgnih.gov The TBDMS group is instrumental in these syntheses, allowing for the differentiation of hydroxyl groups based on their steric environment. beilstein-journals.orgnih.gov Similarly, in nucleoside and nucleotide chemistry, the TBDMS group is used to protect the hydroxyl groups of the sugar moiety during modifications of the nucleobase. researchgate.netontosight.ai

Beyond protection chemistry, enol silyl ethers derived from this compound are versatile intermediates in their own right, participating in a range of carbon-carbon bond-forming reactions. rsc.org The broad utility of these reagents underscores the central role of this compound in enabling the synthesis of a vast array of complex organic molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-6(2,3)7(4)5/h7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIWZIYBBNEPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Tert Butyldimethylsilane Compounds

Advanced Synthetic Routes to tert-Butyldimethylsilyl Chloride (TBDMS-Cl)

Tert-butyldimethylsilyl chloride (TBDMS-Cl or TBSCl) is a cornerstone organosilicon compound, widely employed as a silylating agent to protect hydroxyl groups in multi-step organic syntheses. fiveable.menbinno.com Its synthesis involves the reaction of a tert-butyl organometallic reagent with a dichlorodimethylsilane (B41323) precursor. chemicalbook.com

The preparation of TBDMS-Cl is effectively achieved through the reaction of organometallic reagents with dichlorodimethylsilane. chemicalbook.com Two common organometallic precursors are tert-butyllithium (B1211817) and tert-butylmagnesium chloride. chemicalbook.comchemicalbook.com The use of tert-butyllithium involves its dropwise addition to a pentane (B18724) solution of dichlorodimethylsilane at 0°C under a nitrogen atmosphere. chemicalbook.com The reaction proceeds for an extended period, yielding TBDMS-Cl after distillation. chemicalbook.com

A notable catalytic approach involves the use of a mixed catalyst system of copper(I) chloride (Cu(I)Cl) and potassium cyanide (KCN) in the reaction of t-butyl magnesium chloride with dimethyldichlorosilane in tetrahydrofuran (B95107) (THF). chemicalbook.com This method results in a high yield of tert-Butyldimethylsilyl chloride (91%) with minimal impurities after heating and subsequent filtration of the precipitated magnesium chloride. chemicalbook.com

Table 1: Comparison of Organometallic Routes to TBDMS-Cl

| Organometallic Reagent | Precursor | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| tert-Butyllithium | Dichlorodimethylsilane | Pentane, 0°C to 25°C, 48h | 70% | chemicalbook.com |

| t-Butyl magnesium chloride | Dimethyldichlorosilane | Cu(I)Cl / KCN, THF, 60°C, 4h | 91% | chemicalbook.com |

On an industrial scale, process optimization focuses on simplicity, safety, and yield. google.com One patented method for industrial preparation avoids the complex separation of solid magnesium salts. google.com This process simplifies the production operation, making it easier to control and safer, while ensuring a stable product yield of up to 82% with a purity of 99.0%, based on dimethyldichlorosilane as the starting material. google.com The optimization of reaction conditions and purification steps, such as distillation, is critical to achieving high purity and yield in large-scale manufacturing. chemicalbook.comgoogle.com

Preparation of tert-Butyldimethylsilane (TBDMS-H) and Related Hydrosilanes

This compound (TBDMS-H) is a key hydrosilane derivative. Its synthesis can be achieved through specialized reaction pathways, including rearrangement and other catalytic methods.

An industrial method for preparing TBDMS-H involves a Lewis acid-catalyzed rearrangement reaction. google.com In this process, tert-butylchlorodimethylsilane and methyldichlorosilane (B44661) undergo a rearrangement at a controlled temperature of 35 to 45°C. google.com The resulting product mixture, containing TBDMS-H and methyltrichlorosilane, is then separated by rectification. google.com This method is noted for its mild reaction conditions and the high purity (99.99%) of the final product. google.com

The synthesis of TBDMS-H via rearrangement is inherently a catalytic process, relying on a Lewis acid catalyst such as zinc chloride. google.com The reaction involves mixing tert-butylchlorodimethylsilane with methyldichlorosilane in the presence of the catalyst and maintaining the temperature for several hours. google.com The final product is isolated by atmospheric distillation, collecting the fraction that boils between 81 and 83°C. google.com The process is conducted in a tall rectifying tower with structured packing to ensure efficient separation and high purity. google.com

Derivatization Techniques for this compound Functionalities

The primary application of tert-butyldimethylsilyl compounds is the derivatization of molecules containing active hydrogen, a process also known as silylation. nih.govgcms.cz This technique involves introducing a tert-butyldimethylsilyl (TBDMS or TBS) group, which serves as a protecting group for various functional moieties. nbinno.comthieme-connect.com The TBDMS group is valued for its stability across a wide range of chemical conditions and its selective removal when needed. nbinno.comthieme-connect.com

The most common derivatization is the conversion of alcohols to tert-butyldimethylsilyl ethers using TBDMS-Cl in the presence of a base like imidazole (B134444). chemicalbook.comwikipedia.org This reaction is versatile and can be applied to primary, secondary, and even tertiary alcohols. organic-chemistry.orgbohrium.com Beyond alcohols, TBDMS reagents can derivatize a wide array of functional groups, including amines, thiols, carboxylic acids, and phenols. organic-chemistry.orgspringernature.comtcichemicals.com Reagents such as N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose, especially in sample preparation for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govtcichemicals.commsu.edu

Specific examples of derivatization include the synthesis of 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol from 2-mercaptoethanol (B42355) and TBDMS-Cl, and the preparation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate from N-Boc hydroxyl-amine. rsc.orgorgsyn.org These reactions highlight the broad utility of TBDMS-Cl for creating functionalized silane (B1218182) derivatives. rsc.orgorgsyn.org

Table 2: Functional Groups Derivatized by TBDMS Reagents

| Functional Group | Common Reagent(s) | Purpose of Derivatization | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | TBDMS-Cl, MTBSTFA | Protection in synthesis, GC-MS analysis | wikipedia.orgspringernature.comtcichemicals.com |

| Amine (-NH2) | MTBSTFA | Protection, GC-MS analysis | springernature.comtcichemicals.com |

| Thiol (-SH) | TBDMS-Cl, MTBSTFA | Protection, GC-MS analysis | springernature.comtcichemicals.com |

| Carboxyl (-COOH) | TBDMS-Cl, MTBSTFA | Protection, GC-MS analysis | springernature.comtcichemicals.com |

| Carbonyl (-C=O) | MTBSTFA (after methoximation) | GC-MS analysis | springernature.commsu.edu |

Synthesis of Silyl (B83357) Ethers, Thioethers, and Amides

The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular hydroxyl-protecting group in organic synthesis due to its stability under a range of conditions and its straightforward introduction and removal. This bulky silyl group can also be employed to protect other heteroatoms such as sulfur and nitrogen.

The most common method for the synthesis of tert-butyldimethylsilyl ethers involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is frequently used as a catalyst and base, facilitating the reaction by activating the silyl chloride.

A variety of other catalysts have been developed to improve the efficiency and substrate scope of this transformation. For instance, the combination of N-methylimidazole and iodine has been shown to significantly accelerate the silylation of alcohols. Furthermore, the commercially available proazaphosphatrane catalyst provides a mild and efficient method for the silylation of a wide range of alcohols and phenols, including those that are sensitive to acid or base. Another effective catalyst is tris(pentafluorophenyl)borane, which promotes the dehydrogenative silylation of alcohols with hydrosilanes.

tert-Butyldimethylsilyl thioethers can be synthesized from thiols. While the Si-S bond is generally weaker than the Si-O bond, the formation of silyl thioethers can be achieved under specific conditions. For example, bis(tert-butyldimethylsilyl)methanethiol can be prepared and subsequently used in reactions with various electrophiles to generate other thiol derivatives. The synthesis of simple alkyl or aryl tert-butyldimethylsilyl thioethers can be accomplished by reacting the corresponding thiol with a silylating agent in the presence of a suitable base.

The preparation of N-(tert-butyldimethylsilyl)amides involves the silylation of an amide. This can be achieved by reacting the amide with a tert-butyldimethylsilylating agent. These silylated amides can serve as protected intermediates in more complex synthetic sequences.

Below are interactive data tables summarizing various synthetic methodologies for the preparation of tert-butyldimethylsilyl ethers, thioethers, and amides.

Table 1: Synthesis of tert-Butyldimethylsilyl Ethers

| Alcohol Substrate | Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Primary Alcohol | TBDMSCl | Imidazole | DMF | Room Temp | >90 |

| Secondary Alcohol | TBDMSCl | N-methylimidazole/Iodine | CH2Cl2 | Room Temp | High |

| Phenol | TBDMSCl | Proazaphosphatrane | Acetonitrile (B52724) | 24-40 | High |

Table 2: Synthesis of tert-Butyldimethylsilyl Thioethers and Amides

| Substrate | Silylating Agent | Reagents/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Thiol | TBDMSCl | Base (e.g., Et3N) | Thioether | Moderate to High |

Formation of Silyl Glyoxylates and Related Silicon-Carbon Bond Constructions

The formation of silicon-carbon bonds is a cornerstone of organosilicon chemistry, enabling the synthesis of a diverse array of functionalized molecules. This compound derivatives are valuable precursors in these transformations.

A notable class of compounds featuring a silicon-carbon bond are silyl glyoxylates . These α-keto esters can be synthesized through various methods. One common approach involves the oxidation of α-silyl-α-diazo esters. For instance, tert-butyl diazoacetate can be silylated with tert-butyldimethylsilyl trifluoromethanesulfonate, followed by an oxo transfer reaction using reagents like Oxone® to yield the corresponding tert-butyl tert-butyldimethylsilylglyoxylate. orgsyn.org This three-step sequence, starting from tert-butyl acetoacetate, provides a cost-effective route to these valuable synthetic intermediates. orgsyn.org

Beyond silyl glyoxylates, the construction of silicon-carbon bonds involving the tert-butyldimethylsilyl group can be achieved through several other powerful synthetic methodologies, including hydrosilylation and cross-coupling reactions.

Hydrosilylation involves the addition of a silicon-hydride bond across a multiple bond, such as an alkene or alkyne. This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being widely used. The hydrosilylation of alkenes with this compound can proceed with high regioselectivity, affording either the Markovnikov or anti-Markovnikov addition product depending on the catalyst and reaction conditions. Similarly, the hydrosilylation of alkynes provides a route to vinylsilanes, which are versatile intermediates in organic synthesis.

Cross-coupling reactions offer another powerful strategy for the formation of silicon-carbon bonds. In these reactions, an organometallic reagent is coupled with an organic halide in the presence of a transition metal catalyst, typically palladium or nickel. By employing a tert-butyldimethylsilyl-containing organometallic reagent, a TBDMS group can be directly installed onto an organic framework. Conversely, an organic group can be coupled to a silicon center. For example, nickel-catalyzed cross-coupling reactions of silicon nucleophiles with unactivated secondary and tertiary alkyl electrophiles have been developed for the formation of C-Si bonds. nih.gov

The following interactive data tables provide examples of these silicon-carbon bond-forming reactions.

Table 3: Synthesis of tert-Butyl tert-Butyldimethylsilylglyoxylate orgsyn.org

| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Product | Overall Yield (%) |

|---|

Table 4: Examples of Silicon-Carbon Bond Construction via Hydrosilylation

| Substrate | Silane | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1-Octene | TBDMSH | Platinum catalyst | 1-(tert-Butyldimethylsilyl)octane | High |

Table 5: Examples of Silicon-Carbon Bond Construction via Cross-Coupling

| Organosilicon Reagent | Electrophile | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| (tert-Butyldimethylsilyl)zinc chloride | Alkyl bromide | NiBr2·diglyme | Alkyl-TBDMS | Good |

Advanced Applications of Tert Butyldimethylsilane in Complex Organic Synthesis

Orthogonal Protecting Group Strategies in Multistep Synthesis

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is crucial. This strategy allows for the selective deprotection of one protecting group in the presence of others, enabling chemists to unmask and react specific functional groups in a predetermined sequence. The TBDMS group plays a significant role in these strategies due to its distinct stability profile compared to other common protecting groups.

The selective protection of one hydroxyl group amongst many is a common challenge in organic synthesis, particularly in carbohydrate and polyol chemistry. The steric bulk of the tert-butyldimethylsilyl group allows for a high degree of regioselectivity, preferentially reacting with less sterically hindered hydroxyl groups.

Primary alcohols are significantly more reactive towards TBDMS chloride (TBDMSCl) than secondary or tertiary alcohols. This difference in reactivity forms the basis for the selective protection of primary hydroxyls in polyols. For instance, in the presence of a base like imidazole (B134444) or pyridine, TBDMSCl will react almost exclusively with a primary alcohol, leaving secondary and tertiary alcohols untouched. This selectivity is a powerful tool in the manipulation of complex polyfunctional molecules.

Recent research has demonstrated that regioselective silylation of sugar polyols can be achieved in short reaction times using TBDMSCl with a limited excess of pyridine, a method that can be considered solvent-free due to the insolubility of the polyol substrates. beilstein-journals.orgnih.gov The reaction can be further accelerated by the addition of a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB). nih.gov

A mild and efficient method for the selective protection of secondary hydroxyl groups involves the initial protection of both primary and secondary hydroxyls as TBDMS ethers, followed by the selective deprotection of the primary TBDMS ether using formic acid in an acetonitrile (B52724)/water mixture. thieme-connect.comusm.eduthieme-connect.com Studies have shown that 5–20% formic acid can selectively cleave primary TBDMS ethers while leaving over 95% of the secondary TBDMS ethers intact. thieme-connect.comusm.eduthieme-connect.com

Below is a table summarizing the typical reagents and conditions for the chemo- and regioselective silylation of hydroxyl groups.

| Substrate Type | Reagents | Conditions | Selectivity |

| Polyols (e.g., carbohydrates) | TBDMSCl, Pyridine | Limited pyridine, solvent-free | Primary OH over secondary OH beilstein-journals.orgnih.gov |

| Diols (Primary and Secondary) | TBDMSCl, Imidazole | Acetonitrile | Both OH groups protected |

| Diols (Primary and Secondary) | 1. TBDMSCl, Imidazole 2. Formic Acid | 1. Protection 2. Selective deprotection | Secondary OH protected thieme-connect.comusm.eduthieme-connect.com |

Beyond alcohols, the TBDMS group can be employed to protect other nucleophilic functional groups, although its application in these areas is more nuanced.

Amines: While direct silylation of amines with TBDMSCl is possible, the resulting Si-N bond is significantly more labile than the Si-O bond. Silylation of amines generally offers high selectivity for oxygen over nitrogen due to the greater strength of the Si-O bond compared to the Si-N bond. reddit.com Even if over-silylation occurs, the silylamine can be easily hydrolyzed. reddit.com

Carboxylic Acids: Carboxylic acids can be converted to their corresponding TBDMS esters using TBDMSCl in the presence of a base like imidazole. tandfonline.comresearchgate.net This protection is robust enough to withstand various reaction conditions, and the TBDMS ester can be cleaved under mild acidic or fluoride-mediated conditions. A solvent-free method using TBDMSCl and imidazole has been shown to be effective for this transformation, offering absolute chemoselectivity for the protection of carboxylic acids in the presence of secondary and tertiary hydroxyl groups. tandfonline.comresearchgate.net

Phenols: Phenols are readily converted to their TBDMS ethers using TBDMSCl and a catalyst such as imidazole or 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com These TBDMS ethers exhibit greater stability than their aliphatic counterparts under certain conditions, allowing for differential protection. For example, a facile and time-saving procedure for the protection of phenols with TBDMSCl using imidazole as a catalyst under solvent-free microwave irradiation has been described. tandfonline.comtandfonline.com

The utility of the TBDMS group is best understood in the context of other common silyl (B83357) protecting groups. The choice of silyl group is dictated by the specific requirements of the synthetic route, particularly the desired stability and the conditions for deprotection.

| Silyl Group | Abbreviation | Steric Bulk | Stability to Acid | Stability to Base |

| Trimethylsilyl (B98337) | TMS | Low | Low | Low |

| Triethylsilyl | TES | Moderate | Moderate | Moderate |

| tert-Butyldimethylsilyl | TBDMS | High | High | High |

| Triisopropylsilyl | TIPS | Very High | Very High | Very High |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | Very High |

Key Comparisons:

TMS (Trimethylsilyl): TMS is the smallest and most labile of the common silyl ethers. It is readily cleaved by mild acid or even protic solvents like methanol (B129727). This makes it suitable for temporary protection where very mild deprotection is required.

TES (Triethylsilyl): TES offers a moderate level of stability, greater than TMS but less than TBDMS. It can be selectively removed in the presence of TBDMS ethers, providing an orthogonal pair. nih.gov

TIPS (Triisopropylsilyl): The three isopropyl groups on the silicon atom make TIPS a very bulky protecting group. This steric hindrance translates to high stability towards both acidic and basic conditions. It is often used when a very robust protecting group is needed.

TBDPS (tert-Butyldiphenylsilyl): TBDPS is also a very bulky and robust protecting group. The presence of the phenyl groups provides additional steric bulk and electronic effects, making it particularly stable. It is often used to protect primary alcohols selectively in the presence of other hydroxyl groups. beilstein-journals.orgnih.gov

The TBDMS group occupies a "sweet spot" in terms of stability. It is significantly more stable than TMS and TES, allowing it to withstand a wider range of reaction conditions, yet it is not as difficult to remove as the more sterically hindered TIPS and TBDPS groups. This intermediate stability is a key reason for its widespread use.

Stereochemical Control and Diastereoselectivity in TBDMS-Mediated Reactions

The influence of the TBDMS group extends beyond its role as a simple protecting group. Its significant steric presence can have a profound impact on the stereochemical outcome of reactions occurring at or near the protected functional group.

The large tert-butyl group of the TBDMS ether can effectively block one face of a molecule, directing incoming reagents to the opposite, less hindered face. This steric directing effect is a powerful tool for controlling the stereochemistry of reactions such as nucleophilic additions, reductions, and cycloadditions.

For example, in the reduction of a ketone adjacent to a TBDMS-protected hydroxyl group, the hydride reagent will preferentially attack from the face opposite to the bulky TBDMS group, leading to a high diastereoselectivity in the formation of the new stereocenter. The degree of diastereoselectivity is often directly proportional to the steric bulk of the protecting group, with TBDMS providing a good balance of directing ability and ease of handling.

In the synthesis of complex natural products and other intricate molecular architectures, the strategic placement of a TBDMS group can influence the conformation of the molecule, thereby controlling the outcome of key bond-forming reactions.

The steric bulk of TBDMS groups can significantly influence the diastereoselectivity of glycosylation reactions. beilstein-journals.orgnih.gov For instance, glycosyl donors with a TBDMS group at the 2-position often lead exclusively to the β-glucoside, presumably due to steric hindrance preventing attack from the α-face. beilstein-journals.orgnih.gov

Furthermore, in rearrangement reactions, such as the Claisen or Cope rearrangements, the presence of a TBDMS group can bias the conformational equilibrium of the transition state, leading to the preferential formation of one diastereomer over another. This ability to control the three-dimensional arrangement of atoms is a testament to the profound impact that a seemingly simple protecting group can have on the outcome of a chemical transformation.

Deprotection Methodologies for tert-Butyldimethylsilyl Ethers and Derivatives

Catalytic and Stoichiometric Cleavage Strategies (e.g., Fluoride-mediated, Acidic, Lewis Acid, Transition Metal Catalysis)

The cleavage of the silicon-oxygen bond in TBDMS ethers can be accomplished through various stoichiometric and catalytic methods. The choice of reagent is crucial for achieving the desired outcome without affecting other parts of the complex molecule.

Fluoride-mediated Deprotection: The high affinity of silicon for fluoride (B91410) is the cornerstone of the most common and effective methods for cleaving silyl ethers. The driving force for this reaction is the formation of the strong Si-F bond. nih.gov Tetrabutylammonium fluoride (TBAF) is the most widely used fluoride source for this purpose, typically in solvents like tetrahydrofuran (B95107) (THF). gelest.comfiveable.me The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently fragments to release the alcohol. fiveable.me Other fluoride reagents such as potassium fluoride (KF) in the presence of tetraethylene glycol, potassium bifluoride (KHF₂), and hydrogen fluoride complexes like HF-pyridine are also employed, often offering different levels of selectivity and reactivity. nih.govrsc.orgwikipedia.org For instance, KHF₂ in methanol has been shown to selectively deprotect phenolic TBDMS ethers at room temperature. nih.gov

Acidic Deprotection: TBDMS ethers can be cleaved under acidic conditions, with the rate of hydrolysis being dependent on the steric hindrance around the silicon atom and the stability of the resulting carbocation. wikipedia.org Common reagents include acetic acid in a mixture of THF and water, often requiring elevated temperatures or prolonged reaction times. tandfonline.com Catalytic amounts of stronger acids like p-toluenesulfonic acid (p-TsOH) or acetyl chloride in methanol can also effect deprotection. organic-chemistry.orgiwu.edu The use of microwave irradiation has been shown to significantly accelerate acid-mediated deprotection, allowing for rapid cleavage in as little as 5 minutes. tandfonline.com

Lewis Acid Catalysis: A variety of Lewis acids can catalyze the cleavage of TBDMS ethers. Reagents such as iron(III) tosylate, titanium(IV) chloride (TiCl₄), and zirconium(IV) chloride have proven effective. iwu.eduacs.org TiCl₄ in the presence of a Lewis base like ethyl acetate (B1210297) can smoothly deprotect TBDMS ethers. acs.org Iron(III) tosylate is an inexpensive and non-corrosive catalyst that can be used in catalytic amounts in methanol for efficient deprotection. iwu.edu Hafnium(IV) triflate has also been shown to be a potent catalyst for this transformation. organic-chemistry.org

Transition Metal Catalysis: Certain transition metals can also facilitate the deprotection of TBDMS ethers. For example, sodium tetrachloroaurate(III) dihydrate has been used as a catalyst for the mild and selective removal of the TBDMS group. organic-chemistry.org Palladium on carbon (Pd/C) in methanol has been shown to effect the cleavage of TBDMS ethers, with the solvent playing a crucial role in the reaction's success. researchgate.net

| Reagent Class | Specific Reagent | Typical Solvent(s) | Key Features |

|---|---|---|---|

| Fluoride-mediated | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Most common, highly effective. gelest.comfiveable.me |

| Potassium bifluoride (KHF₂) | Methanol (MeOH) | Selective for phenolic TBDMS ethers at room temperature. nih.gov | |

| Hydrogen fluoride-pyridine (HF·pyr) | THF/Pyridine | Often used for selective deprotection. wikipedia.org | |

| Acidic | Acetic acid/H₂O/THF | - | Classic method, can be slow. tandfonline.com |

| Acetyl chloride (catalytic) | Methanol (MeOH) | Mild and tolerates various other protecting groups. organic-chemistry.org | |

| Lewis Acid | Iron(III) tosylate | Methanol (MeOH) | Inexpensive, non-corrosive, and catalytic. iwu.edu |

| Titanium(IV) chloride (TiCl₄) | Dichloromethane (B109758) (CH₂Cl₂) | Effective in the presence of a Lewis base. acs.org | |

| Transition Metal | Sodium tetrachloroaurate(III) dihydrate | Methanol (MeOH) | Catalytic and mild conditions. organic-chemistry.org |

Chemoselective Desilylation in the Presence of Diverse Functional Groups

A key advantage of the TBDMS group is the ability to remove it selectively in the presence of other protecting groups and sensitive functionalities. This chemoselectivity is often achieved by carefully choosing the deprotection reagent and optimizing the reaction conditions.

The relative stability of different silyl ethers under acidic conditions is generally TMS < TES < TBDMS < TIPS < TBDPS. nih.gov This differential stability allows for the selective deprotection of a more labile silyl group in the presence of a more robust one. For instance, a TMS ether can be cleaved under conditions that leave a TBDMS ether intact. Conversely, a TBDMS ether can be removed while a more sterically hindered triisopropylsilyl (TIPS) or a tert-butyldiphenylsilyl (TBDPS) group remains. organic-chemistry.org

Numerous methodologies have been developed to achieve high levels of chemoselectivity. For example, iron(III) tosylate has been shown to cleave TBDMS ethers without affecting TBDPS ethers or Boc protecting groups. iwu.edu Similarly, N-iodosuccinimide in methanol allows for the selective deprotection of TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols. organic-chemistry.org The use of potassium fluoride with tetraethylene glycol enables the selective cleavage of phenolic silyl ethers without affecting alcoholic silyl ethers at room temperature. rsc.org Furthermore, TiCl₄-Lewis base complexes have been used for the selective desilylation of aliphatic TBDMS ethers in the presence of aromatic TBDMS ethers. acs.org

The compatibility of deprotection conditions with other functional groups is also a critical consideration. Mild methods, such as those employing catalytic acetyl chloride in methanol or phosphomolybdic acid supported on silica (B1680970) gel, tolerate a wide array of functional groups including esters, lactones, alkenes, alkynes, and various nitrogen protecting groups like Boc and Cbz. organic-chemistry.orgorganic-chemistry.org

| Reagent/Conditions | Group Cleaved | Group(s) Tolerated | Reference |

|---|---|---|---|

| Iron(III) tosylate, MeOH, rt | Alkyl TBDMS ether | Phenolic TBDMS ether, TBDPS ether, Boc | iwu.edu |

| N-Iodosuccinimide, MeOH | Alcoholic TBDMS ether | Phenolic TBDMS ether | organic-chemistry.org |

| KF, tetraethylene glycol, rt | Phenolic silyl ethers | Alcoholic silyl ethers | rsc.org |

| Acetyl chloride, MeOH | TBDMS ether | Ac, Bz, THP, TBDPS | organic-chemistry.org |

| PMA/SiO₂ | TBDMS ether | Isopropylidene, OTBDPS, OTHP, OBn, OAc, N-Boc | organic-chemistry.org |

Solvent Effects and Reaction Condition Optimization in Deprotection

The choice of solvent and the fine-tuning of reaction conditions are paramount in achieving successful and selective deprotection of TBDMS ethers. Solvents can influence the reactivity of the deprotecting agent and the stability of intermediates, thereby affecting the reaction rate and selectivity.

Protic solvents like methanol and ethanol (B145695) are often used in acid-catalyzed deprotections, as they can participate in the reaction mechanism. tandfonline.comiwu.edu For instance, the deprotection of TBDMS ethers with iron(III) tosylate proceeds most effectively in methanol. iwu.edu In fluoride-mediated deprotections, aprotic polar solvents like THF, acetonitrile, and dimethylformamide (DMF) are common choices as they can solvate the fluoride salt and promote its nucleophilicity. organic-chemistry.orggelest.com The deprotection of TES ethers, which are less sterically hindered than TBDMS ethers, has been found to proceed more rapidly in protic solvents compared to non-protic solvents like dichloromethane when using formic acid. nih.gov

Reaction temperature and time are also critical parameters to control. Many deprotections can be carried out at room temperature, which is advantageous for substrates with thermally labile functional groups. nih.goviwu.edu However, for more resistant silyl ethers or to increase the reaction rate, heating may be necessary. iwu.edu Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, particularly in acid-catalyzed deprotections. tandfonline.com

The concentration of the reagents and the presence of additives can also be optimized. For instance, in fluoride-mediated deprotections, the concentration of TBAF can be adjusted to control the rate of reaction. gelest.com In some cases, the addition of a proton scavenger can prevent side reactions with acid-sensitive groups. iwu.edu Careful optimization of these parameters is often required to achieve the desired outcome in the context of a complex synthetic sequence.

Mechanistic Investigations and Kinetic Analyses of Tert Butyldimethylsilane Reactions

Reaction Mechanism Elucidation of Silylation Processes

The silylation of alcohols with tert-butyldimethylsilyl (TBDMS) chloride is a cornerstone of modern organic synthesis for the protection of hydroxyl groups. The mechanism and kinetics of this process are critically influenced by the reaction pathway at the silicon center and the ancillary reagents employed.

The formation of a tert-butyldimethylsilyl ether from an alcohol and tert-butyldimethylsilyl chloride (TBDMS-Cl) proceeds via a nucleophilic substitution reaction at the silicon atom. libretexts.org Unlike carbon-centered substitutions, which typically follow clear SN1 or SN2 pathways, substitution at the larger silicon atom is more nuanced due to its ability to form hypervalent intermediates. libretexts.orgkhanacademy.org Silicon's position in the third period of the periodic table allows for the involvement of vacant d-orbitals, enabling the formation of a pentacoordinate intermediate. khanacademy.orgorganic-chemistry.org

The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of TBDMS-Cl. fiveable.me This attack leads to a trigonal bipyramidal intermediate or transition state. The ultimate stereochemical outcome at the silicon center—retention or inversion—is dependent on the specific reaction conditions, the nature of the leaving group, and the nucleophile. ic.ac.uk

Deprotection of TBDMS ethers, most commonly achieved with fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF), also follows a nucleophilic substitution pathway. organic-chemistry.org The high affinity of fluorine for silicon drives the reaction. The fluoride anion attacks the silicon center, forming a stable pentacoordinate intermediate. organic-chemistry.orgic.ac.uk The exceptional strength of the resulting silicon-fluorine bond provides a strong thermodynamic driving force for the cleavage of the silicon-oxygen bond, regenerating the alcohol. organic-chemistry.org

Two primary associative/elimination mechanisms through a 5-coordinate silicon intermediate are considered:

Retention Pathway: This pathway may involve a process like a Berry pseudorotation in the pentacoordinate intermediate before the leaving group departs.

Inversion Pathway: This involves the nucleophile attacking along the axial position of a trigonal bipyramidal intermediate, with the leaving group departing from the opposite axial position. ic.ac.uk For the fluoride-mediated deprotection of silyl (B83357) ethers, computational studies suggest that the inversion mechanism is often energetically favored. ic.ac.uk

The kinetics of silylation are often slow without the use of ancillary reagents. The choice of base and solvent plays a crucial role in accelerating the reaction and improving yields.

Ancillary Reagents: Bases are commonly used to facilitate the silylation process. Imidazole (B134444) is a frequently used catalyst. fiveable.me It is believed to react with TBDMS-Cl to form a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole. organic-chemistry.org This intermediate is much more susceptible to nucleophilic attack by the alcohol than TBDMS-Cl itself. The imidazole also acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. fiveable.me Other nitrogenous bases like N-methylimidazole and 2,6-lutidine are also effective. researchgate.netwikipedia.org The addition of iodine has been shown to significantly accelerate silylations when used with N-methylimidazole. researchgate.net More complex catalysts, such as proazaphosphatranes, have been developed for the mild and efficient silylation of a wide range of alcohols, including sterically hindered ones. organic-chemistry.org

Solvents: The reaction solvent can dramatically influence the rate and outcome of silylation reactions. Aprotic solvents are required to avoid reaction with the silylating agent. researchgate.net Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are common choices. organic-chemistry.orgorganic-chemistry.org DMF, in particular, has been found to not only serve as a solvent but also to actively catalyze the reaction, potentially through a solvent-catalyzed pathway rather than a Lewis base-catalyzed one. organic-chemistry.orgresearchgate.net The solvent's polarity can affect the reaction rate by differentially solvating the reactants and the transition state. wikipedia.org An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex. wikipedia.org In some cases, catalyst-free silylation has been achieved under mild conditions using a DMSO-hexane solvent system. rsc.org

| Ancillary Reagent | Role | Typical Solvent | Key Observation |

|---|---|---|---|

| Imidazole | Base/Catalyst | DMF | Forms a highly reactive silylating intermediate. organic-chemistry.orgfiveable.me |

| N-Methylimidazole/Iodine | Base/Co-catalyst | Acetonitrile | Iodine significantly accelerates the reaction rate. researchgate.net |

| Proazaphosphatrane | Catalyst | Acetonitrile/DMF | Effective for silylating sterically hindered and sensitive substrates. organic-chemistry.org |

| None (DMSO/Hexane) | Solvent System | DMSO/Hexane | Enables catalyst-free silylation at room temperature. rsc.org |

Kinetics of Oxidation Reactions Involving tert-Butyldimethylsilane

While the TBDMS group is valued for its stability, it can undergo oxidation under specific conditions. The mechanisms often involve radical species and hypervalent intermediates.

The oxidation of organosilanes can proceed through free-radical pathways, particularly when initiated by radical sources or reactive oxygen species. Free radical involvement in oxidative phenomena induced by tert-butyl hydroperoxide has been demonstrated, showing the production of t-butyloxy radicals. nih.gov In the context of silanes, a silyl radical can be generated through hydrogen atom abstraction from a hydrosilane. nih.gov This silyl radical can then react with molecular oxygen in a chain reaction.

A proposed sequence for silane (B1218182) oxidation involves:

Initiation: Formation of a silyl radical (R₃Si•).

Propagation: The silyl radical reacts with oxygen to form a silylperoxy radical (R₃SiOO•). This radical can then abstract a hydrogen from another silane molecule to form a silyl hydroperoxide (R₃SiOOH) and a new silyl radical, propagating the chain.

Termination: Combination of radical species.

The oxidation of the more stable Si-C bond in this compound derivatives likely requires more potent oxidizing agents or specific catalytic systems. For example, the direct oxidation of primary TBDMS ethers to carboxylic acids using Jones reagent has been reported. tandfonline.com While the detailed mechanism for this specific transformation is complex, it is known that Jones oxidation involves chromium (VI) species and can proceed through radical intermediates. Similarly, TEMPO-catalyzed oxidations proceed via radical mechanisms. organic-chemistry.org

Silyl hydroperoxides (R₃SiOOH) are key intermediates in the oxidation of silanes. thieme-connect.de They are generally more thermally stable than their carbon analogues. thieme-connect.de The reaction of a chlorosilane with hydrogen peroxide in the presence of a base can be used to synthesize silyl hydroperoxides. thieme-connect.de

In the oxidation of Si-C bonds, such as in the Fleming-Tamao oxidation, the mechanism is thought to proceed through the formation of a pentacoordinate or hexacoordinate silyl peroxide intermediate. thieme-connect.de These intermediates subsequently undergo intramolecular migration of an organic group from the silicon to an adjacent oxygen atom.

The reaction of organosilanes with hydrogen peroxide under chemical vapor deposition conditions has been studied, with evidence suggesting the formation of radical intermediates of the type Si(H)(R)(OOH)•. rsc.org The energetic rearrangement of these silyl hydroperoxide radicals is proposed as a key step in the mechanism leading to Si-C bond cleavage. rsc.org Characterization of these transient species often relies on indirect methods, such as trapping experiments and analysis of final products, due to their high reactivity.

Conformational Analysis and Steric Effects in TBDMS-Containing Molecules

The tert-butyldimethylsilyl group is exceptionally bulky, a property that is fundamental to its utility as a protecting group and as a stereodirecting element in organic synthesis. fiveable.me

The steric hindrance provided by the large tert-butyl group shields the protected alcohol from a wide range of reaction conditions. fiveable.me This steric bulk also significantly influences the conformation of the molecule to which it is attached. In carbohydrate chemistry, for example, the introduction of multiple bulky TBDMS groups can lead to significant deviations from the typical chair conformations of pyranose rings, sometimes forcing the ring into a skew-boat conformation. researchgate.netnih.gov

This conformational influence can have profound effects on reactivity and selectivity. A bulky TBDMS group can block one face of a molecule, directing an incoming reagent to the opposite, less hindered face, thereby controlling the stereochemical outcome of a reaction. nih.gov For instance, in glycosylation reactions, a TBDMS group at the C2 position of a glycosyl donor can effectively shield the α-face, leading to the exclusive formation of the β-glycoside. nih.gov

The steric demand of the TBDMS group also dictates the kinetics of its introduction and removal. Primary alcohols are silylated much more rapidly than secondary alcohols, which are in turn more reactive than tertiary alcohols. thieme-connect.de This kinetic difference allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. Similarly, the rate of acidic or fluoride-mediated deprotection is sensitive to steric hindrance, with less hindered TBDMS ethers being cleaved more rapidly. wikipedia.orgthieme-connect.de This differential reactivity provides a powerful tool for selective deprotection strategies in complex multistep syntheses.

| Substrate Type | Relative Rate of Silylation | Relative Rate of Deprotection (e.g., with mild acid) | Governing Factor |

|---|---|---|---|

| Primary Alcohol | Fastest | Fastest | Low steric hindrance at the reaction center. thieme-connect.de |

| Secondary Alcohol | Intermediate | Intermediate | Moderate steric hindrance. thieme-connect.de |

| Tertiary Alcohol | Slowest | Slowest | High steric hindrance. organic-chemistry.org |

Influence of Bulky Silyl Groups on Molecular Geometry and Reactivity

The tert-butyldimethylsilyl (TBDMS) group is a sterically demanding substituent frequently employed in organic synthesis as a protecting group for alcohols. Its significant steric bulk, primarily due to the tert-butyl moiety, profoundly influences the molecular geometry and reactivity of the molecules to which it is attached. This steric hindrance is a key factor in the stability of tert-butyldimethylsilyl ethers under a wide range of reaction conditions. nih.gov

The steric effects of the TBDMS group can be appreciated by comparing its hydrolytic stability to other common silyl ethers. The bulky nature of the tert-butyl group shields the silicon atom from nucleophilic attack, thereby slowing down the rate of hydrolysis. This effect is quantifiable and demonstrates the substantial steric protection afforded by the TBDMS group. wikipedia.org

| Silyl Group | Relative Rate |

|---|---|

| TMS (Trimethylsilyl) | 1 |

| TES (Triethylsilyl) | 64 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 |

| TIPS (Triisopropylsilyl) | 700,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |

The data in the table above clearly illustrates that the TBDMS ether is significantly more resistant to acidic hydrolysis than the less sterically hindered TMS and TES ethers. wikipedia.org This enhanced stability is a direct consequence of the steric congestion around the silicon atom, which impedes the approach of the attacking nucleophile.

Beyond simply protecting a functional group, the steric presence of TBDMS groups can induce significant conformational changes in the molecular framework. In cyclic systems, such as carbohydrates, the introduction of bulky silyl groups on adjacent hydroxyls can lead to a distortion of the ring's preferred conformation. This can alter the accessibility of different faces of the molecule, thereby influencing the stereochemical outcome of subsequent reactions. nih.gov For instance, the diastereoselectivity of glycosylation reactions can be significantly influenced by the steric bulk of TBDMS groups on the glycosyl donor. nih.gov

Neighboring Group Participation in Silyl Hydrolysis

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly accelerate reaction rates by providing an intramolecular nucleophile that facilitates the departure of a leaving group. libretexts.org In the context of this compound chemistry, the hydrolysis of silyl ethers can be markedly influenced by the presence of suitably positioned functional groups within the same molecule. These groups can interact with the silicon center, stabilizing the transition state and promoting the cleavage of the silicon-oxygen bond. nih.govacs.org

The efficiency of neighboring group participation is highly dependent on the nature of the participating group and the length of the tether connecting it to the silicon atom. Functional groups with lone pairs of electrons, such as amines and amides, are particularly effective at providing anchimeric assistance in the hydrolysis of organosilicon compounds. nih.govmdpi.com

A systematic study on the hydrolysis of alkoxydisiloxanes and carbodisiloxanes bearing tethered tertiary amide and amine functionalities has provided quantitative evidence for the rate-enhancing effect of neighboring groups. The rate of hydrolysis was found to be significantly faster for substrates where the neighboring group could form a stable five- or six-membered ring intermediate with the silicon center. nih.govacs.org

| Compound | Tether Length (n) | Relative Half-life (t1/2) |

|---|---|---|

| Dimethylaminocarbonylmethyldimethylsilyl derivative | 1 | Rapid Equilibrium |

| 2-(Dimethylaminocarbonyl)ethyldimethylsilyl derivative | 2 | ~12 hours to equilibrate |

| 3-(Dimethylaminocarbonyl)propyldimethylsilyl derivative | 3 | Weeks to show significant change |

The data indicates that the proximity of the amide group is crucial for the rate of hydrolysis. nih.gov When the amide is positioned to form a favorable five-membered ring intermediate (n=2), the hydrolysis is significantly faster than when it would need to form a larger, less stable six-membered ring (n=3). The rapid equilibration observed for the n=1 derivative suggests a highly efficient intramolecularly assisted cleavage mechanism. nih.govacs.org

Catalysis and Reaction Engineering Utilizing Tert Butyldimethylsilane Systems

Catalytic Silylation and Desilylation Processes

The introduction (silylation) and removal (desilylation) of the TBDMS group are fundamental operations in multi-step synthesis. The development of catalytic methods for these processes is crucial for improving efficiency, selectivity, and sustainability.

The search for milder and more efficient catalysts for TBDMS ether formation and cleavage is an ongoing area of research. Traditional methods often rely on stoichiometric amounts of reagents, such as imidazole (B134444) or triethylamine (B128534) with tert-butyldimethylsilyl chloride (TBDMSCl). Catalytic approaches aim to reduce waste and improve reaction kinetics.

Nonionic Bases: Strong, non-nucleophilic, and sterically hindered nonionic bases have emerged as powerful catalysts for the silylation of a wide range of alcohols. Proazaphosphatranes, such as P(MeNCH₂CH₂)₃N, are highly effective in promoting the silylation of primary, secondary, and even acid- or base-sensitive alcohols using TBDMSCl. rsc.orgru.nl These catalysts operate under mild conditions, typically in acetonitrile (B52724), and demonstrate broad functional group tolerance. rsc.org Similarly, electron-rich phosphine (B1218219) oxides have been shown to catalyze the silylation of alcohols, with their efficacy linked to the electron-donating nature of the substituents on the phosphorus atom. researchgate.net

Metal Salts: Various metal salts function as Lewis acid catalysts for both silylation and desilylation reactions. For the cleavage of TBDMS ethers, salts such as sodium tetrachloroaurate(III) dihydrate provide for a mild and selective deprotection of aliphatic TBDMS ethers, leaving other silyl (B83357) ethers and protecting groups intact. ru.nl In silylation, tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective catalyst for the dehydrogenative silylation of alcohols with silanes, producing dihydrogen as the sole byproduct. ru.nl Bismuth triflate (Bi(OTf)₃) has also been identified as an inexpensive and efficient catalyst for the O-silylation of silanols. researchgate.net

Supported Catalysts: Immobilizing a catalyst on a solid support facilitates its separation from the reaction mixture, enabling easy recovery and recycling, which are key tenets of green chemistry. Phosphomolybdic acid (PMA) supported on silica (B1680970) (SiO₂) is an efficient heterogeneous catalyst for the chemoselective deprotection of TBDMS ethers under mild conditions. ru.nl This system tolerates numerous other functional groups and allows for the recovery of both the catalyst and solvent. ru.nl Similarly, heteropoly acids like 12-tungstophosphoric acid supported on nanosilica (TPA/SiO₂) have proven to be highly active and stable catalysts in related alkylation reactions, demonstrating the potential of such supported systems for industrial applications due to their high activity and reusability. mdpi.com

| Catalyst Type | Example Catalyst | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Nonionic Base | P(MeNCH₂CH₂)₃N | Silylation | Mild conditions, broad substrate scope, high yields. | rsc.orgru.nl |

| Metal Salt | B(C₆F₅)₃ | Silylation | Dehydrogenative process, clean reaction with H₂ byproduct. | ru.nl |

| Metal Salt | Na[AuCl₄]·2H₂O | Desilylation | Selective for aliphatic TBDMS ethers. | ru.nl |

| Supported Catalyst | PMA/SiO₂ | Desilylation | Heterogeneous, recyclable, chemoselective. | ru.nl |

Understanding the mechanism of catalysis is fundamental to catalyst design and process optimization. In metal-catalyzed silylations, the activation of Si-H or C-H bonds is often a key step.

For transition metal-catalyzed hydrosilylation, activation of the Si-H bond typically proceeds via oxidative addition to a low-valent metal center. nih.gov This step is common to several proposed mechanisms, including the Chalk-Harrod and modified Chalk-Harrod pathways. nih.gov A central theme in these reactions is the development of electrophilic catalysts that transfer this electrophilicity to the silicon atom upon Si-H activation. nih.gov

In the context of C-H bond silylation, iridium and rhodium complexes have been extensively studied. For iridium-catalyzed aromatic C-H silylation, the active catalyst can be an iridium disilyl hydride complex. mdpi.comnih.gov The mechanism can vary depending on the electronic nature of the aromatic substrate. For electron-rich arenes, C-H bond cleavage is often the irreversible, rate-limiting step. nih.gov Conversely, for electron-poor arenes, C-Si bond formation via reductive elimination can become rate-limiting. nih.gov

The catalytic cycle involves a sequence of steps including coordination of the silane (B1218182), oxidative addition of the C-H bond to the metal center, reductive elimination to form the C-Si bond, and regeneration of the active catalyst. nih.govnih.govsnnu.edu.cn The turnover frequency (TOF), a measure of the number of substrate molecules converted per catalyst site per unit time, is a critical parameter for evaluating catalyst efficiency. snnu.edu.cn The turnover-determining step in these cycles can be the C-H activation itself or the subsequent reductive elimination, depending on the specific catalyst and substrate combination. snnu.edu.cn

tert-Butyldimethylsilane as a Reagent or Ligand in Catalytic Systems

Beyond its role in protecting groups, the TBDMS moiety can be strategically incorporated into molecules to influence or participate in catalytic reactions. It can act as a directing group, controlling selectivity, or be part of the nucleophilic partner in cross-coupling chemistry.

Lewis acids are known to significantly accelerate Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This enhances the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby lowering the activation energy of the cycloaddition. nih.govnih.gov While the TBDMS group itself is not a catalyst, its presence on a diene or dienophile can be tolerated in these reactions. More importantly, the principle of Lewis acid activation is central. When a dienophile containing a carbonyl group is activated by a Lewis acid (e.g., AlCl₃, Cu(NO₃)₂), the reaction rate and selectivity are dramatically increased. nih.goviitd.ac.in A TBDMS-protected hydroxyl group elsewhere in the molecule can remain intact under these conditions, showcasing the compatibility of this protecting group with powerful catalytic systems.

The TBDMS group, typically in the form of a TBDMS ether, can serve as an effective directing group in transition-metal-catalyzed C-H activation. snnu.edu.cn The oxygen atom of the silyl ether can coordinate to a metal center (e.g., Rh, Pd, Ru), delivering the catalyst to a specific C-H bond (often at the ortho-position of an aromatic ring or a specific C-H bond in an aliphatic chain), thereby achieving high positional selectivity that would otherwise be difficult to control. rsc.org This strategy transforms the otherwise inert C-H bond into a functional handle for further elaboration.

Furthermore, organosilicon compounds are valuable partners in cross-coupling reactions. While organotin (Stille) and organoboron (Suzuki-Miyaura) reagents are more common, silicon-based cross-coupling (Hiyama-Denmark coupling) offers a less toxic and more stable alternative. rug.nl Alkali-metal silanolates, which can be readily prepared from TBDMS-protected precursors, undergo efficient palladium-catalyzed cross-coupling with a wide range of aryl bromides and chlorides. organic-chemistry.org The use of bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, is often critical for the success of these couplings, enabling the formation of biaryl compounds under mild, fluoride-free conditions. nih.govorganic-chemistry.org

Process Intensification and Green Chemistry Approaches in TBDMS Reactions

Modern chemical manufacturing emphasizes the need for processes that are not only efficient but also sustainable, safe, and environmentally benign. Process intensification (PI) and green chemistry principles are increasingly being applied to reactions involving TBDMS.

Process intensification aims to develop more compact, safer, and more efficient manufacturing processes. mdpi.commdpi.com A key strategy in PI is the use of continuous flow microreactors instead of traditional batch reactors. For hydrosilylation reactions, a microreactor system can significantly increase the conversion of Si-H bonds compared to batch processes, offering better control over reaction parameters and improved safety. rsc.org

Green chemistry focuses on reducing the environmental impact of chemical processes. researchgate.net Key strategies relevant to TBDMS chemistry include:

Catalyst Recycling: The use of supported or heterogeneous catalysts, as discussed previously, allows for their simple removal and reuse, minimizing waste. ru.nlmdpi.com

Alternative Energy Sources: Microwave irradiation has been shown to accelerate silylation and desilylation reactions, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. cem.com

Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more environmentally friendly alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a critical goal. mt.com

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Dehydrogenative silylations, which produce only H₂, are superior in this regard to methods that use silyl chlorides and generate stoichiometric salt waste. ru.nl

One-Pot Reactions: Combining multiple reaction steps into a single operation without isolating intermediates reduces solvent use, energy consumption, and waste generation. soton.ac.uk

The application of these principles is crucial for transforming traditional silylation and desilylation protocols into sustainable technologies for the future.

Solvent-Free Conditions and Recyclable Catalysts

The movement towards green chemistry has spurred research into minimizing or eliminating the use of volatile and often toxic organic solvents. Solvent-free, or neat, reaction conditions offer numerous benefits, including reduced waste, lower costs, simplified purification procedures, and enhanced safety. In the context of this compound systems, these conditions are being explored for various catalytic transformations.

One notable area is the hydrosilylation of alkenes. A convenient, transition-metal- and solvent-free method has been developed for the regioselective Markovnikov hydrosilylation of vinyl arenes and aliphatic alkenes using an alkali metal Lewis base, sodium tert-butoxide (NaOtBu), as a catalyst. rsc.org This approach demonstrates high yields and good functional group compatibility, presenting a significant advancement in sustainable catalysis.

The silylation of alcohols and phenols, a fundamental reaction involving silyl ethers, has also been achieved under catalyst-free and solvent-free conditions, although often utilizing reagents like hexamethyldisilazane (B44280) (HMDS) rather than this compound directly. rsc.orgresearchgate.net However, these studies pave the way for similar solventless applications with tert-butyldimethylsilylating agents. For instance, the trans-esterification of β-keto esters has been efficiently carried out under solvent-free conditions using silica-supported boric acid as a recyclable catalyst, achieving yields of 87–95%. nih.gov This highlights the potential for solid-supported catalysts in facilitating reactions without a solvent medium.

The development of recyclable catalysts is another cornerstone of sustainable chemical engineering. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost. In the realm of hydrosilylation, various recyclable catalysts have shown high efficacy. N,N-dimethylformamide (DMF)-stabilized manganese nanoparticles (Mn NPs) have been used as a recyclable and air-stable catalyst for the hydrosilylation of alkenes with tertiary silanes, achieving a high turnover number (TON) of 15,800 and maintaining catalytic activity over multiple cycles. rsc.orgresearchgate.net

Similarly, highly efficient heterogeneous platinum-based catalysts have been prepared by loading Pt ions onto modified metal-organic frameworks (MOFs), such as MIL-88. nih.gov These catalysts exhibit high activity and can be reused multiple times without significant loss of performance. Magnetically recyclable Pt catalysts have also been developed, further simplifying the recovery process. ndl.gov.in While many examples focus on other silanes, the principles and catalyst designs are often transferable to this compound systems.

The table below summarizes key research findings in solvent-free reactions and the use of recyclable catalysts in processes relevant to silane chemistry.

| Reaction Type | Catalyst | Silane/Reagent | Conditions | Yield | Recyclability |

| Hydrosilylation | Sodium tert-butoxide | Diphenylsilane | Solvent-free | High | Not reported |

| Hydrosilylation | Manganese Nanoparticles | Tertiary Silanes | DMF (stabilizer) | High (TON up to 15,800) | Yes, multiple cycles |

| Hydrosilylation | Pt ions on TPA-MIL-88 | Heptamethyltrisiloxane | 80-100°C | >95% | Yes, at least 5 times |

| Trans-esterification | Silica-supported Boric Acid | N/A | Solvent-free, 80°C | 87-95% | Yes |

| Alcohol Oxidation | Pd-isatin Schiff base@KIT-6 | N/A (with TBHP) | Solvent-free, 50°C | High to excellent | Yes, 5 cycles |

Microwave-Assisted and Flow Chemistry Applications

Modern reaction engineering leverages advanced technologies like microwave irradiation and continuous flow systems to enhance reaction rates, improve yields and selectivity, and provide better process control and safety compared to conventional batch methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netdntb.gov.ua By directly heating the reactants and solvent molecules, microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved yields. researchgate.net This technique has been successfully applied to syntheses involving silylation. For example, the synthesis of N-sec/tert-butyl 2-arylbenzimidazole derivatives was achieved in 85-96% yields within a mere 2-3.5 minutes under focused microwave irradiation. nih.gov Another study reports a microwave-assisted, catalyst-free method for synthesizing substituted 1,2,4-triazoles in high yields with reaction times as short as 10 minutes. organic-chemistry.org These examples underscore the potential of microwave technology to significantly intensify processes that might involve this compound as a reactant or protecting group.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. nih.govflinders.edu.aunih.gov These features make it an ideal platform for optimizing and intensifying catalytic reactions, including those involving silanes.

The hydrosilylation reaction, for instance, has been shown to benefit significantly from being performed in a continuous flow microreactor system. Studies using 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) have demonstrated that microreactors can lead to a significant increase in the conversion of Si-H bonds compared to batch systems. rsc.org The ability to precisely control residence time and temperature in a flow reactor allows for rapid optimization and can lead to higher product purity. scielo.br

The following table presents representative data on the improvements offered by microwave-assisted and flow chemistry techniques in relevant synthetic transformations.

| Technology | Reaction Type | Catalyst/Conditions | Reaction Time | Yield/Conversion | Key Advantage |

| Microwave | Benzimidazole Synthesis | Microwave irradiation | 2-3.5 min | 85-96% | Drastic reduction in reaction time |

| Microwave | 1,2,4-Triazole Synthesis | Microwave, catalyst-free, 160°C | 10 min | 74% | Rapid, efficient, catalyst-free |

| Flow Chemistry | Hydrosilylation | Karstedt catalyst in microreactor | Continuous | Increased Si-H conversion vs. batch | Improved reaction efficiency and control |

| Flow Chemistry | Rufinamide Synthesis | Multi-step, various loops | 3-11 min (per loop) | 88% (overall) | Automation and efficient multi-step synthesis |

| Flow Chemistry | Lomustine Synthesis | Two-step, FEP tubing | 9 min (total) | 63% (overall) | Safe handling and rapid synthesis |

Advanced Spectroscopic and Analytical Research Methodologies for Tert Butyldimethylsilane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the non-destructive analysis of TBDMS-containing molecules, offering detailed information about molecular structure, connectivity, and conformation in solution.

¹H, ¹³C, and ²⁹Si NMR Analysis of TBDMS Derivatives

The presence of a tert-butyldimethylsilyl (TBDMS) group imparts characteristic and easily identifiable signals in ¹H, ¹³C, and ²⁹Si NMR spectra, confirming its successful incorporation into a molecule.

¹H NMR: The TBDMS group exhibits two distinct signals. A sharp singlet integrating to six protons, typically appearing far upfield between 0.0 and 0.2 ppm, corresponds to the two methyl groups attached directly to the silicon atom ((CH₃)₂-Si-). A second singlet, integrating to nine protons, is found slightly downfield, usually between 0.8 and 1.0 ppm, and represents the three equivalent methyl groups of the tert-butyl group ((CH₃)₃-C-). iupac.org

¹³C NMR: In the ¹³C spectrum, the TBDMS group also gives rise to characteristic signals. The dimethylsilyl carbons ((CH₃)₂-Si-) typically resonate in the range of -6 to -4 ppm. iupac.org The three equivalent methyl carbons of the tert-butyl group ((CH₃)₃-C-) appear around 25-26 ppm, while the quaternary carbon of the tert-butyl group (-(CH₃)₃-C-) is observed near 18 ppm. iupac.org

These distinct and predictable chemical shifts allow for straightforward confirmation of the presence and integrity of the TBDMS protecting group in a given compound.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Si-(CH ₃)₂ | 0.0 - 0.2 |

| ¹H | C-(CH ₃)₃ | 0.8 - 1.0 |

| ¹³C | Si-(C H₃)₂ | -6 to -4 |

| ¹³C | C -(CH₃)₃ | ~18 |

| ¹³C | C-(C H₃)₃ | 25 - 26 |

| ²⁹Si | R-O-Si (CH₃)₂(C(CH₃)₃) | +5 to +30 |

Conformational Studies via NMR Techniques

The steric bulk of the TBDMS group significantly influences the conformation of molecules, and NMR techniques are pivotal in studying these preferences. The large size of the silyl (B83357) ether can lock or bias certain rotational conformations, which can be investigated through several NMR methods. mdpi.com

Analysis of vicinal proton-proton coupling constants (³JHH) can reveal the dihedral angles between adjacent protons, allowing for the determination of preferred rotamers around single bonds. frontiersin.org Furthermore, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between the protons of the TBDMS group and other protons within the molecule. These correlations provide direct evidence of spatial proximity, helping to build a three-dimensional model of the molecule's preferred conformation in solution. For molecules undergoing dynamic conformational changes, Dynamic NMR (DNMR) studies at variable temperatures can be employed to determine the energy barriers of these processes. youtube.com

Regioisomeric Integrity Assessment in Complex Oligomers

In the synthesis of complex oligomers, such as oligosaccharides or synthetic polymers, hydroxyl groups of similar reactivity often lead to the formation of multiple regioisomers. NMR spectroscopy is a powerful tool for confirming the precise location of the TBDMS group and thus assessing the regioisomeric purity of the product.

The chemical shift of the silicon atom (²⁹Si) and its attached methyl protons (¹H) and carbons (¹³C) is highly sensitive to the local electronic environment. Consequently, a TBDMS group attached to a primary alcohol will exhibit different chemical shifts compared to one attached to a secondary alcohol within the same molecule. For example, in the regioselective 6-O-silylation of starch, multidimensional ¹H NMR techniques were used to confirm that the silyl substituents were exclusively located at the 6-O position of the anhydroglucose (B10753087) units. nih.gov Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly effective. These techniques correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), creating a detailed connectivity map that can unambiguously establish the attachment point of the silyl ether, thereby verifying the regioisomeric integrity of the oligomer. iupac.orgoxinst.com

Mass Spectrometry (MS) Techniques for Characterization and Quantification

Mass spectrometry is a destructive analytical technique that provides critical information on the molecular weight and elemental composition of TBDMS derivatives. It is particularly valued for its high sensitivity and is often used in conjunction with chromatographic separation methods.

Fragmentation Pathway Analysis of TBDMS Derivatives

Under electron ionization (EI) conditions, TBDMS derivatives undergo characteristic and predictable fragmentation patterns, which are highly useful for their identification. The most prominent fragmentation pathway involves the cleavage of the bond between the silicon atom and the bulky tert-butyl group. This results in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), producing a highly abundant cation with a mass-to-charge ratio of [M-57]⁺. rsc.orgnih.gov This [M-57]⁺ ion is often the base peak in the mass spectrum and serves as a diagnostic marker for the presence of a TBDMS group.

| Ion | Formation | Significance |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | Confirms presence of methylsilyl group |

| [M-57]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) | Diagnostic peak for TBDMS derivatives |

| [M-85]⁺ | Loss of a tert-butyl radical and carbon monoxide | Less common, aids in structural analysis |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The TBDMS group is frequently used in derivatization chemistry to enhance the volatility and thermal stability of polar compounds, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Functional groups such as alcohols, amines, carboxylic acids, and thiols, which are often non-volatile, can be readily converted into their TBDMS derivatives. researchgate.net This methodology offers several advantages, including simple sample preparation, a single derivatization step, and high stability of the resulting derivatives. oxinst.comresearchgate.net

In GC-MS analysis, the derivatized analytes are separated based on their boiling points and retention times on the GC column before being introduced into the mass spectrometer for detection. The resulting mass spectra, often featuring the characteristic [M-57]⁺ fragment, allow for positive identification and quantification of the analytes in complex mixtures, such as biological fluids or environmental samples. nih.govrsc.org When using chemical ionization (CI) with ammonia (B1221849) as the reagent gas, TBDMS derivatives of compounds like amino acids and polyamines often yield strong [MH]⁺ ions with minimal fragmentation, which is particularly advantageous for achieving high sensitivity and specificity in quantitative analyses. nih.govoxinst.com While less common, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for the analysis of TBDMS compounds, especially for larger or more polar molecules that are not suitable for GC.

Chromatographic Separations of tert-Butyldimethylsilyl Derivatives

Chromatographic techniques are essential for the separation and analysis of complex mixtures containing tert-butyldimethylsilyl (TBDMS) derivatives. The choice between gas chromatography (GC) and liquid chromatography (LC) is primarily dictated by the volatility and thermal stability of the derivatized analytes.

Gas Chromatography (GC) for Volatile TBDMS Compounds

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of volatile and thermally stable TBDMS derivatives. The process of silylation with a tert-butyldimethylsilyl group significantly increases the volatility of polar compounds, making them amenable to GC analysis. obrnutafaza.hr